molecular formula C11H11FINO B1629206 N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide CAS No. 585544-31-6

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide

Cat. No. B1629206
CAS RN: 585544-31-6
M. Wt: 319.11 g/mol
InChI Key: DQRNFBLLBJOSQU-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide (CFPIMB) is a novel synthetic compound that has recently been developed for use in scientific research. This compound is a derivative of benzamide and is composed of a cyclopropyl group, a fluorine atom, an iodine atom, and a methyl group. It has been studied for its potential applications in a variety of fields, including biochemistry and physiology.

Scientific Research Applications

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential applications in a variety of scientific fields. It has been investigated for its potential to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and survival.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is not yet fully understood. However, it is believed that the cyclopropyl group of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide binds to the active site of the target enzyme, blocking its active site and preventing it from catalyzing its reaction. Additionally, the fluorine and iodine atoms of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are believed to interact with the active site of the target enzyme, further inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are still being studied. However, it is believed that N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has the potential to inhibit the activity of enzymes involved in the breakdown of acetylcholine in the brain, leading to increased levels of acetylcholine in the brain. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is relatively stable, making it suitable for use in a variety of experiments. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been shown to be an effective inhibitor of several enzymes, making it a useful tool for studying the effects of enzyme inhibition.
However, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide does have some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

The potential applications of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are still being studied. Future research could focus on the development of new synthesis methods for N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide, as well as the development of new formulations of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide that are more soluble in aqueous solutions. Additionally, future research could focus on the development of new uses for N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide, such as the development of new inhibitors of enzymes involved in the breakdown of acetylcholine in the brain or the development of new inhibitors of cyclooxygenase-2 or tyrosine kinase. Additionally, future research could focus on the development of new methods for studying the biochemical and physiological effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide.

properties

IUPAC Name

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c1-6-9(12)4-7(5-10(6)13)11(15)14-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRNFBLLBJOSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)NC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620015
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide

CAS RN

585544-31-6
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585544-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (3.31 g, 20 mmol) was added in portions over 3 hours to a solution of 3-fluoro-4-methylbenzoic acid (2.27 g, 20 mmol) in trifluoromethanesulphonic acid (15 mL) kept at 0° C. Subsequently, the mixture was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured into ice/water and the precipitate that formed was collected by filtration and washed with water. The solid was dissolved in ethyl acetate, the organic layer was washed with saturated aqueous sodium thiosulphate solution and brine, dried (MgSO4) and the solvent was removed under vacuum. The residue obtained was treated with thionyl chloride (20 mL) and heated at 100° C. for 2.5 hours. Excess thionyl chloride was removed in vacuo and the residue was dissolved in dichloromethane (20 mL). Sodium carbonate (3.70 g, 35 mmol) and cyclopropylamine (1.90 mL, 27 mmol) were added to the solution and the mixture was stirred at room temperature for 72 hours. The mixture was then filtered and the residue was washed with dichloromethane and ethyl acetate. The combined filtrate and washings were concentrated under vacuum and the residue was purified by flash chromatography (10:1 to 5:1 hexanes/ethyl acetate) to give the title compound (2.13 g, 45%) as a white solid.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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